![molecular formula C18H27N5O B2971010 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea CAS No. 2320465-61-8](/img/structure/B2971010.png)
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that can affect biochemical and physiological processes in the body. In
作用機序
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea involves its interaction with specific targets in the body. This compound can bind to enzymes or receptors and inhibit their activity, leading to changes in biochemical and physiological processes. For example, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of certain fatty acid metabolites, which can have beneficial effects on cardiovascular and inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific targets that it interacts with. For example, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of certain fatty acid metabolites, which can have anti-inflammatory and vasodilatory effects. Other targets that this compound can interact with include receptors such as the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation and pain perception.
実験室実験の利点と制限
One advantage of using 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea in lab experiments is its specificity for certain targets. This compound can act as a selective inhibitor of enzymes or receptors, which can be useful in studying the specific roles of these targets in biochemical and physiological processes. However, one limitation of using this compound is its potential off-target effects. This compound can interact with other targets in the body, which can lead to unintended effects on biochemical and physiological processes.
将来の方向性
Future research on 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea can focus on various directions, including the identification of new targets that this compound can interact with, the development of more potent and selective inhibitors based on this compound, and the exploration of its potential therapeutic applications in various diseases. Other future directions can include the investigation of the pharmacokinetics and toxicity of this compound, as well as the development of new methods for its synthesis and purification. Overall, this compound has the potential to be a valuable tool in scientific research, and further studies can help to uncover its full range of applications and benefits.
合成法
The synthesis of 1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea involves the reaction of tert-butylphenyl isocyanate with 3-methyl-1-(1,2,4-triazol-1-yl)butan-2-amine in the presence of a suitable solvent and a catalyst. This reaction leads to the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea has been found to have potential applications in scientific research. This compound can act as an inhibitor of certain enzymes or receptors, which can be useful in studying the biochemical and physiological processes that involve these targets. For example, this compound has been used as an inhibitor of the enzyme soluble epoxide hydrolase, which is involved in the metabolism of fatty acids and has been implicated in various diseases such as hypertension and inflammation.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13(2)16(10-23-12-19-11-20-23)22-17(24)21-15-8-6-14(7-9-15)18(3,4)5/h6-9,11-13,16H,10H2,1-5H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAFUJMZLSBQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)
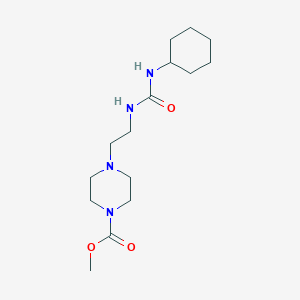
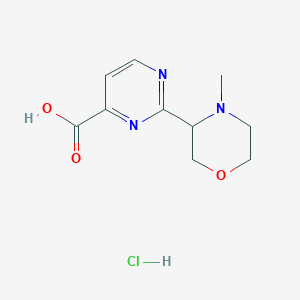
![N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970933.png)
![2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2970935.png)
![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970938.png)
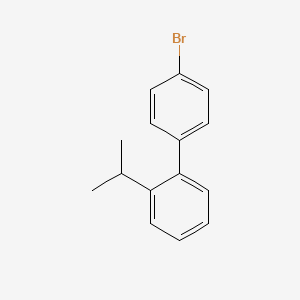
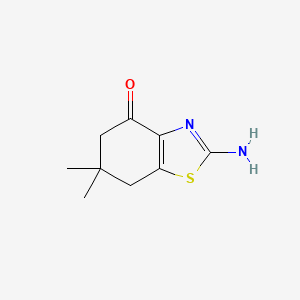

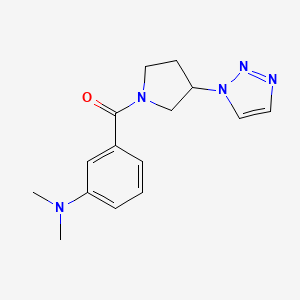
![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2970947.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)